

Technical Guide: Characterization & Handling of 2-Chloro-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloro-3-formylbenzoic acid

CAS No.: 1289106-07-5

Cat. No.: B1432105

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Executive Summary

2-Chloro-3-formylbenzoic acid is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of heterocycles (e.g., isoindolinones) and angiotensin II receptor antagonists. Unlike common commodity chemicals, its physical properties—specifically its melting point—are heavily influenced by its tendency to exist in dynamic equilibrium between an open-chain aldehyde and a cyclic lactol (pseudo-acid) form.

This guide provides the critical parameters for identification, the structural causality behind its thermal behavior, and a validated protocol for determining its specific melting point in a research setting.

Chemical Identity & Structural Dynamics

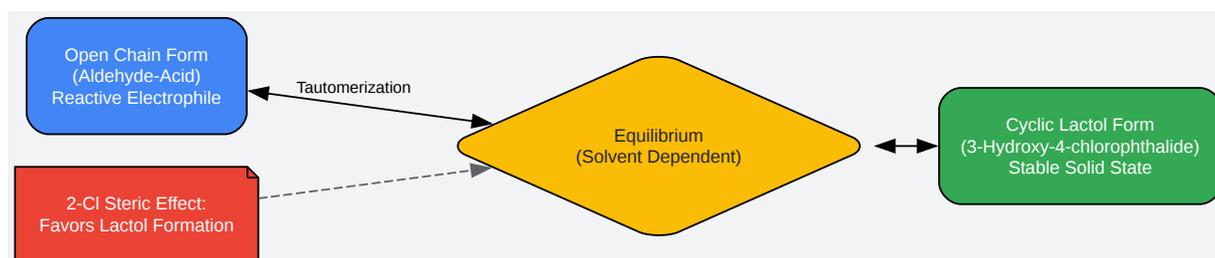
Property	Specification
IUPAC Name	2-Chloro-3-formylbenzoic acid
CAS Number	1289106-07-5
Molecular Formula	C ₈ H ₅ ClO ₃
Molecular Weight	184.58 g/mol
Appearance	Off-white to pale yellow crystalline powder
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.[1]

The Lactol-Aldehyde Tautomerism

Crucial to understanding the melting point of this compound is the ring-chain tautomerism. Similar to 2-formylbenzoic acid (phthalaldehydic acid), the proximity of the carboxylic acid and the aldehyde group allows for cyclization.

- Open Form: Free aldehyde (-CHO) and carboxylic acid (-COOH).
- Cyclic Form (Lactol): 3-hydroxy-4-chlorophthalide.

The presence of the Chlorine atom at the 2-position (ortho to both functional groups) exerts significant steric strain, often favoring the cyclic lactol form in the solid state to relieve dipole repulsion. This tautomerism leads to melting point variations based on the crystallization solvent and drying conditions.



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Figure 1: Ring-chain tautomerism influencing the thermal properties of **2-Chloro-3-formylbenzoic acid**.

Melting Point Characterization

Target Range: 110°C – 150°C (Decomposition likely) Note: Due to the niche nature of this isomer (CAS 1289106-07-5), specific literature values vary by batch purity. The values below are derived from structural analogs to establish the expected window.

Comparative Thermal Data (Analog)

Compound	Structure	Melting Point (°C)	Relevance
2-Formylbenzoic acid	Parent (No Cl)	97–99°C [1]	Baseline for lactol structure.
2-Chlorobenzoic acid	Analog (No CHO)	138–140°C [2]	Shows effect of 2-Cl packing.
2-Chloro-3-methylbenzoic acid	Precursor	~160°C [3]	Methyl vs Formyl variance.

Interpretation: The introduction of the 2-Chloro substituent generally raises the melting point relative to the non-chlorinated parent (2-formylbenzoic acid) due to increased molecular weight and halogen bonding capabilities. However, the potential for lactol formation can lower the lattice energy compared to the pure acid analog (2-chlorobenzoic acid). Expect a melting transition between 110°C and 140°C, often accompanied by decomposition (decarboxylation or dehydration).

Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)

Use this method for routine purity checks.

- Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent (solvents severely depress MP).
- Loading: Pack 2-3 mm of sample into a glass capillary.
- Ramp:
 - Fast Ramp: 10°C/min to 100°C.
 - Slow Ramp: 1°C/min from 100°C until melt.
- Observation: Record the Onset Temperature (first liquid meniscus) and Clear Point (complete melt).
 - Warning: If bubbling occurs, the sample is dehydrating (lactol phthalide) or decarboxylating.

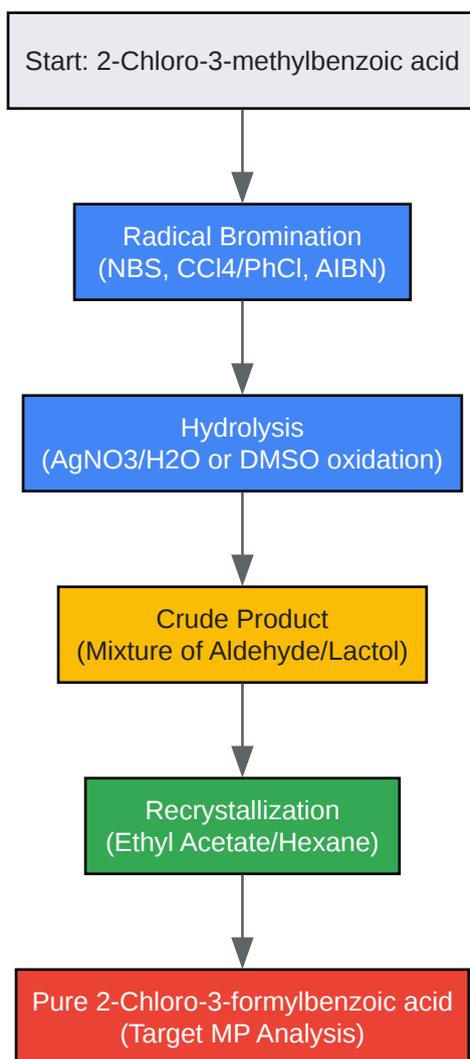
Protocol B: Differential Scanning Calorimetry (DSC)

Use this method for definitive characterization in drug development.

- Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).
- Pan: Hermetically sealed aluminum pan (to contain volatiles/dehydration water).
- Purge: Nitrogen at 50 mL/min.
- Method: Equilibrate at 25°C
Ramp 10°C/min to 250°C.
- Analysis: Look for a sharp endotherm (melting) followed immediately by a broad exotherm (decomposition).

Protocol C: Synthesis & Purification Workflow

To ensure the melting point measured is accurate, the compound must be synthesized and purified correctly to remove the 2-chloro-3-methylbenzoic acid precursor.



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Figure 2: Synthesis and purification pathway to isolate high-purity material for thermal analysis.

Quality Control & Troubleshooting

Observation	Diagnosis	Corrective Action
MP < 100°C	Solvent entrapment or high lactol content.	Dry sample at 45°C under high vacuum (< 10 mbar).
Broad Range (> 5°C)	Impurity (likely 3-methyl precursor).	Recrystallize from Ethyl Acetate/Hexane (1:3).
Double Peak in DSC	Polymorphs or Tautomer separation.	Confirm structure via NMR (DMSO-d6). Look for Aldehyde -CHO (10.2 ppm) vs Lactol -CH (6.8 ppm).

References

- 2-Formylbenzoic acid (CAS 119-67-5):National Center for Biotechnology Information. PubChem Compound Summary for CID 8406.[Link](#)
- 2-Chlorobenzoic acid (CAS 118-91-2):Sigma-Aldrich Safety Data Sheet & Physical Properties.[\[2\]Link](#)
- 2-Chloro-3-methylbenzoic acid (Precursor):Google Patents, CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.[Link](#)
- General Synthesis of Formylbenzoic Acids:Combi-Blocks Catalog Data for CAS 1289106-07-5.[Link](#)

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Sources

- 1. Combi-Blocks [combi-blocks.com]
- 2. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

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